molecular formula C18H22D6N2O8 B602536 Rivastigmine D6 CAS No. 194930-00-2

Rivastigmine D6

Cat. No. B602536
M. Wt: 406.42
InChI Key:
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Description

Rivastigmine is a cholinesterase inhibitor used to treat mild to moderate dementia associated with Alzheimer’s and Parkinson’s disease . It is not a cure for Alzheimer’s or Parkinson’s disease, but it can improve the thinking ability in some patients .


Synthesis Analysis

The asymmetric total synthesis of (S)-rivastigmine has been achieved using direct asymmetric reductive amination as the key transformation in four steps . Another study demonstrated a chemoenzymatic asymmetric total synthesis of (S)-Rivastigmine using ω-transaminases . A third study reported a particularly efficient four-step chemoenzymatic total synthesis of (S)-rivastigmine based on a highly stereoselective bioreduction of a key prochiral carbonyl derivative mediated by Lactobacillus reuteri DSM 20016 whole cells .


Molecular Structure Analysis

Structures of twelve possible conformers of rivastigmine were first analyzed and compared at the DFT/6-311+G(d) level . The conformer with the least ground state energy was further analyzed at a higher basis set .


Chemical Reactions Analysis

The synthesis of (S)-rivastigmine involves esterification, asymmetric reductive amination, N-diphenylmethyl deprotection, and reductive amination . The asymmetric reductive amination is catalyzed by the iridium–phosphoramidite ligand complex and helped by some additives .


Physical And Chemical Properties Analysis

Rivastigmine is a parasympathomimetic or cholinergic agent for the treatment of mild to moderate dementia of the Alzheimer’s type . It is a small molecule with an average weight of 250.3367 and a monoisotopic weight of 250.168127958 . The calculated value of the dipole moment is 2.58 debye .

Scientific Research Applications

  • Treatment of Parkinsonian Psychosis and Cognitive Impairment : Rivastigmine has shown efficacy in treating neuropsychiatric complications and cognitive impairments in advanced Parkinson's disease, including hallucinations, sleep disturbances, and carer distress (Reading, Luce, & McKeith, 2001).

  • Improvement in Attention in Dementia Associated with Parkinson Disease : A randomized, double-blind, placebo-controlled study indicated significant benefits of rivastigmine over placebo in all aspects of attention assessed in patients with dementia associated with Parkinson disease (Wesnes, McKeith, Edgar, Emre, & Lane, 2005).

  • Efficacy in Alzheimer's Disease : Rivastigmine has demonstrated efficacy and tolerability in treating patients with probable Alzheimer's disease, with improvements in cognitive performance and a low incidence of adverse events (Agid, Dubois, Anand, & Gharabawi, 1998).

  • Effects on Executive Function in Parkinson's Disease Dementia : Rivastigmine has been associated with improvements in executive function tests evaluating flexibility of thinking, problem-solving, and planning in patients with Parkinson's disease dementia (Schmitt, Farlow, Meng, Tekin, & Olin, 2010).

  • Pharmacological Actions Beyond Anti-Acetylcholinesterase Activity : Rivastigmine inhibits transient outward K+ current (IK(A)) and delayed rectifier K+ current (IK(DR)) in rat hippocampal pyramidal neurons, suggesting additional pharmacological actions beyond its known antiacetylcholinesterase activity (Pan, Xu, & Wang, 2003).

  • Altered Brain Activation in Alzheimer’s Disease : Rivastigmine treatment in mild Alzheimer’s disease enhances brain activation in the fusiform and frontal cortices, linking increased cognitive performance to altered brain activation (Rombouts, Barkhof, van Meel, & Scheltens, 2002).

  • Safety and Tolerability in Combination with Other Treatments : The safety and tolerability of rivastigmine capsules in combination with other treatments, such as memantine in patients with Alzheimer's disease, have been positively assessed in clinical studies (Olin, Bhatnagar, Reyes, Koumaras, Meng, & Brannan, 2010).

  • Kinetic and Structural Interaction with Cholinesterases : Studies on the interaction of rivastigmine with cholinesterases provide insights into its inhibitory mechanisms and kinetics in the treatment of Alzheimer's disease (Bar-on, Millard, Harel, Dvir, Enz, Sussman, & Silman, 2002).

Safety And Hazards

Rivastigmine may cause serious side effects. It is fatal if swallowed, causes damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Rivastigmine, in particular transdermal administration due to greater tolerability, has the best evidence for treatment of cognitive impairment in Parkinson’s disease dementia (PDD) . Evidence for other acetylcholinesterase inhibitors and memantine is mostly supportive but less conclusive . Research is ongoing to overcome this unmet need for treatment options for cognitive symptoms of PDD .

properties

IUPAC Name

[3-[(1S)-1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,4D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHQHAUAXRMMOT-XVXYZIQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N([C@@H](C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rivastigmine D6

Citations

For This Compound
6
Citations
정영림, 전윤경, 최우진, 정규연, 김미영… - 한국분석과학회 학술 …, 2013 - dbpia.co.kr
… Rivastigmine-d6 was used as the internal standard. A Luna Phenyl-Hexyl (100 mm × 2.0 mm… and m/z 257.10 → 206.02 for Rivastigmine-d6. The method involves a rapid solid-phase …
Number of citations: 2 www.dbpia.co.kr
A Morte, A Vaqué, M Iniesta, B Schug, C Koch… - European Journal of …, 2022 - Springer
Background and Objectives Rivastigmine is a reversible cholinesterase inhibitor indicated for the treatment of all stages of Alzheimer’s disease (AD). Transdermal patch formulation …
Number of citations: 1 link.springer.com
V Trivedi, V Upadhyay, M Yadav, PS Shrivastav… - Bioanalysis, 2014 - Future Science
Background: This study evaluates the performance of three electrospray ionization source designs to monitor the interference of plasma phospholipids for reliable estimation of …
Number of citations: 9 www.future-science.com
O Lavon, A Eisenkraft, M Blanca, L Raveh, E Ramaty… - Neurotoxicology, 2015 - Elsevier
… Levels of rivastigmine were evaluated through a gas chromatograph–mass spectrometer device and determined by using an internal standard (rivastigmine-d6). PK parameters …
Number of citations: 11 www.sciencedirect.com
V Trivedi, PA Shah, PS Shrivastav… - Biomedical …, 2020 - Wiley Online Library
The article describes a systematic study to overcome the matrix effect during chromatographic analysis of gemfibrozil, rivastigmine, telmisartan and tacrolimus from biological fluids …
Y Xue, YS Chen, TB Hsu
Number of citations: 0

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